ETHYL 1-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-{[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}-4-piperidinecarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and as building blocks for more complex heterocyclic systems . This compound features a pyrazole ring, a piperidine ring, and an ester functional group, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE typically involves the condensation of 1-methyl-1H-pyrazole-3-amine with ethyl 4-piperidinecarboxylate in the presence of a suitable thiocarbonylating agent . The reaction is usually carried out under mild conditions, with solvents such as acetonitrile or dichloromethane, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the pyrazole and piperidine intermediates. These intermediates are then subjected to thiocarbonylation and esterification reactions to yield the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux conditions.
Substitution: Amines or alcohols, dichloromethane, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Amides, ethers.
Scientific Research Applications
Ethyl 1-{[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-ethyl-1H-pyrazol-3-yl)amino]-3-oxopropanoate
- 1-(1H-pyrazol-4-yl)ethanone
- 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid
Uniqueness
Ethyl 1-{[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}-4-piperidinecarboxylate is unique due to its combination of a pyrazole ring, a piperidine ring, and an ester functional group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-[(1-methylpyrazol-3-yl)carbamothioyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-3-19-12(18)10-4-8-17(9-5-10)13(20)14-11-6-7-16(2)15-11/h6-7,10H,3-5,8-9H2,1-2H3,(H,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSCAIMJYBDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=NN(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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